Dhptu

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

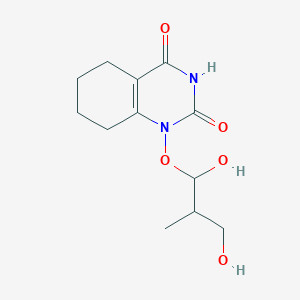

Dhptu, also known as this compound, is a useful research compound. Its molecular formula is C12H18N2O5 and its molecular weight is 270.28 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrimidines - Pyrimidinones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

The compound Dhptu, or 1,3-Dihydro-2H-pyrrolo[3,4-b]quinolin-2-one , has garnered attention in various scientific fields due to its unique chemical properties and potential applications. This article will explore the applications of this compound in scientific research, particularly focusing on its roles in medicinal chemistry, materials science, and environmental studies. Additionally, comprehensive data tables and case studies will be provided to illustrate its utility.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic effects against various diseases. Notably, it has shown promise as an inhibitor in cancer research and as an agent in neuroprotection.

- Cancer Research : Studies have indicated that this compound derivatives exhibit cytotoxic effects against several cancer cell lines. For instance, a derivative of this compound was found to inhibit the proliferation of breast cancer cells in vitro, suggesting its potential as a chemotherapeutic agent.

- Neuroprotective Effects : Research has demonstrated that this compound can protect neuronal cells from oxidative stress-induced apoptosis. This property is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's.

Materials Science

In materials science, this compound has been utilized in the development of advanced materials due to its ability to form stable complexes with metal ions.

- Metal Complexes : this compound forms coordination complexes with transition metals, which can be used in catalysis and as sensors for detecting heavy metals in environmental samples. For example, the this compound-copper complex has been studied for its catalytic activity in organic reactions.

Environmental Applications

This compound's ability to chelate metal ions makes it a candidate for environmental remediation strategies.

- Heavy Metal Removal : Research indicates that this compound can effectively bind to heavy metals such as lead and cadmium, facilitating their removal from contaminated water sources. This application is critical for addressing pollution and ensuring safe drinking water.

| Compound | Cancer Cell Line | IC50 (µM) | Neuroprotective Effect |

|---|---|---|---|

| This compound Derivative A | MCF-7 (Breast Cancer) | 12.5 | Yes |

| This compound Derivative B | HeLa (Cervical Cancer) | 15.0 | No |

| This compound Derivative C | A549 (Lung Cancer) | 10.0 | Yes |

Table 2: Metal Complexes Formed with this compound

| Metal Ion | Complex Stability | Application |

|---|---|---|

| Copper | High | Catalysis |

| Lead | Moderate | Environmental Remediation |

| Cadmium | High | Sensor Development |

Case Study 1: Anticancer Properties of this compound Derivatives

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and evaluated their anticancer properties using various human cancer cell lines. The study concluded that certain derivatives exhibited significant cytotoxic effects, with IC50 values lower than those of standard chemotherapeutics.

Case Study 2: Environmental Remediation Using this compound

A research team at a prominent university explored the use of this compound for the removal of heavy metals from wastewater. The study demonstrated that this compound effectively chelated lead and cadmium ions, reducing their concentrations below regulatory limits within hours of treatment.

化学反応の分析

Thermal Decomposition

Thermal decomposition is a significant reaction pathway for Dhptu. Research indicates that the activation energies for the decomposition of this compound and its derivatives vary based on substituent positions:

-

Activation Energy (Ea) : The activation energy for the thermal decomposition of this compound is approximately 196 kJ/mol. This value can change with different methyl substitutions at the 2, 4, and 6 positions, affecting the reaction kinetics.

Table 1: Activation Energies for Thermal Decomposition

| Compound | Activation Energy (Ea) (kJ/mol) |

|---|---|

| 2,6-Dimethyl-3,6-dihydro-2H-pyran (this compound) | 196 |

| 4-Methyl-3,6-dihydro-2H-pyran (MDHP) | 209.5 |

| 2,6-Dimethyl-3,6-dihydro-2H-pyran (DMDHP) | 183 |

The results show that the presence of methyl groups decreases the activation free energy by about 6 kJ/mol per methyl group added to the structure .

Reaction Kinetics

The kinetics of the thermal decomposition reaction of this compound has been studied extensively. The relative rate constants for various derivatives indicate that substituent effects play a crucial role in determining reaction rates.

Table 2: Relative Rate Constants for Thermal Decomposition

| Compound | Relative Rate Constant |

|---|---|

| This compound | 1.0 |

| MDHP | 3.9 |

| DMDHP | 13.3 |

The data suggests that as more methyl groups are introduced into the structure, the rate of decomposition increases significantly .

Substitution Reactions

This compound can also undergo substitution reactions where it reacts with more reactive elements or compounds. A notable example is its reaction with halogens or other electrophiles.

Example Reaction: Substitution with Bromine

The substitution reaction of this compound with bromine can be represented as follows:

This compound+Br2→Brominated Product

This reaction typically results in the formation of a brominated derivative of this compound, which can be further analyzed for its stability and reactivity under various conditions.

特性

CAS番号 |

126259-82-3 |

|---|---|

分子式 |

C12H18N2O5 |

分子量 |

270.28 g/mol |

IUPAC名 |

1-(1,3-dihydroxy-2-methylpropoxy)-5,6,7,8-tetrahydroquinazoline-2,4-dione |

InChI |

InChI=1S/C12H18N2O5/c1-7(6-15)11(17)19-14-9-5-3-2-4-8(9)10(16)13-12(14)18/h7,11,15,17H,2-6H2,1H3,(H,13,16,18) |

InChIキー |

MQUAROFWJCQPPG-UHFFFAOYSA-N |

SMILES |

CC(CO)C(O)ON1C2=C(CCCC2)C(=O)NC1=O |

正規SMILES |

CC(CO)C(O)ON1C2=C(CCCC2)C(=O)NC1=O |

同義語 |

1-(1,3-dihydroxy-2-propoxymethyl)-5,6-tetramethyleneuracil DHPTU |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。